3-Bromo-2-(pentyloxy)pyridine

Beschreibung

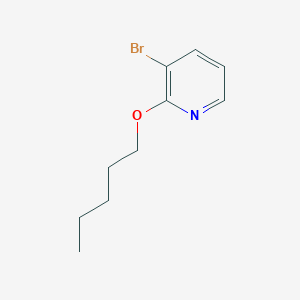

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-pentoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-3-4-8-13-10-9(11)6-5-7-12-10/h5-7H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEISFCBCEGNSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis and Design for 3 Bromo 2 Pentyloxy Pyridine

Disconnection Approaches for Alkoxypyridine Architectures

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by transforming a target molecule into simpler precursor structures. advancechemjournal.com This process involves the disconnection of chemical bonds, which must correspond to the reverse of known, reliable chemical reactions. scitepress.orgias.ac.in For a molecule like 3-Bromo-2-(pentyloxy)pyridine, the primary disconnections involve the carbon-oxygen ether linkage and the carbon-bromine bond.

The most logical disconnection points for this compound are the C2-O bond of the pentyloxy group and the C3-Br bond. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-O ether bond. This is a common strategy for ethers and corresponds to the Williamson ether synthesis in the forward direction. This disconnection simplifies the target molecule to 3-bromo-2-hydroxypyridine (B31989) (or its tautomer, 3-bromo-2-pyridone) and a five-carbon alkylating agent, such as pentyl bromide .

Pathway B: Disconnection of the C-Br bond. This approach identifies 2-(pentyloxy)pyridine as the immediate precursor. The forward reaction would then require a regioselective bromination at the C-3 position.

Analyzing these pathways reveals that Pathway A is often more straightforward. The synthesis of related alkoxypyridines, such as 2-bromo-3-methoxypyridine, has been demonstrated by reacting 2-bromo-3-hydroxypyridine (B45599) with sodium methoxide (B1231860) and methyl iodide. google.com This precedent suggests that alkylating the hydroxyl group of 3-bromo-2-hydroxypyridine is a feasible and high-yielding strategy. Pathway B presents a regioselectivity challenge, as the pentyloxy group at C-2 would direct electrophilic substitution to both the C-3 and C-5 positions.

A data table summarizing these primary disconnection strategies is presented below.

| Disconnection | Bond Cleaved | Synthons (Idealized Fragments) | Synthetic Equivalents (Reagents) | Forward Reaction |

| Pathway A | C(2)-O | 3-Bromo-2-oxopyridinium anion + Pentyl cation | 3-Bromo-2-hydroxypyridine + Pentyl bromide (or other pentyl halide) | Williamson Ether Synthesis |

| Pathway B | C(3)-Br | 2-(pentyloxy)pyridinyl anion + Br+ | 2-(pentyloxy)pyridine + N-Bromosuccinimide (NBS) or Br2 | Electrophilic Aromatic Substitution |

Table 1: Strategic Disconnections for this compound

Considerations for Regioselective Functionalization of Pyridine (B92270) Rings

The successful synthesis of this compound is critically dependent on controlling the regiochemistry of the substitution on the pyridine ring. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene, and substitutions that do occur are typically directed to the C-3 position. However, the presence of substituents dramatically influences the position of further functionalization.

Achieving the 2,3-Substitution Pattern:

If starting from a monosubstituted pyridine, introducing the bromo and pentyloxy groups at the desired positions requires careful strategic planning.

Starting with 3-Hydroxypyridine (B118123): The synthesis could begin with the bromination of 3-hydroxypyridine . The hydroxyl group is an activating, ortho-para directing group, which would favor substitution at positions 2, 4, and 6. Bromination would likely yield a mixture of products, including the desired 2-bromo-3-hydroxypyridine . Subsequent etherification would then yield the final product. A patent for a related compound describes the bromination of 3-hydroxypyridine to obtain 2-bromo-3-hydroxypyridine, which is then alkylated. google.com

Starting with 2-Hydroxypyridine (B17775) (2-Pyridone): One could first perform the Williamson ether synthesis to form 2-(pentyloxy)pyridine . The pentyloxy group is an activating ortho-para director, meaning subsequent electrophilic bromination would be directed to C-3 and C-5. This would result in a mixture of This compound and 5-bromo-2-(pentyloxy)pyridine , requiring separation.

Advanced Methods: Modern organic synthesis offers more sophisticated methods for regioselective functionalization. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ring guides deprotonation (and subsequent electrophilic quench) at an adjacent position. For instance, a suitably protected 2-alkoxypyridine could potentially be metalated at C-3. Furthermore, the chemistry of pyridyne intermediates, which are highly reactive species, allows for the difunctionalization of the pyridine ring. rsc.org For example, a 2,3-pyridyne could be generated and trapped to install substituents at the C-2 and C-3 positions, though this is often a more complex route for simpler targets. nih.gov

| Strategy | Starting Material | Key Steps | Regioselectivity Control | Potential Issues |

| Halogenation then Etherification | 3-Hydroxypyridine | 1. Bromination 2. Etherification | The -OH group directs bromination to the ortho C-2 position. | Formation of isomeric products during bromination step. |

| Etherification then Halogenation | 2-Hydroxypyridine | 1. Etherification 2. Bromination | The -OR group directs bromination to the ortho C-3 and para C-5 positions. | Formation and separation of the C-5 bromo isomer. |

| Directed ortho-Metalation (DoM) | 2-(pentyloxy)pyridine | 1. Lithiation with strong base 2. Quench with Br+ source | The alkoxy group can direct metalation to the C-3 position. | Requires strictly anhydrous conditions and strong bases. |

| Pyridyne Intermediate | 2,3-Dihalopyridine | 1. Metal-halogen exchange 2. Elimination to form pyridyne 3. Trapping with reagents | The positions of the leaving groups define the pyridyne. | Harsh reaction conditions and complex precursor synthesis. rsc.orgnih.gov |

Table 2: Comparison of Regioselective Functionalization Strategies

Protecting Group Strategies in the Synthesis of Substituted Pyridines

Protecting groups are often essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with a desired chemical transformation elsewhere in the molecule. utsouthwestern.edu In pyridine chemistry, the nucleophilic and basic nitrogen atom is the most common site requiring protection.

The pyridine nitrogen can compete with other nucleophiles in the reaction mixture. For example, in the Williamson ether synthesis step (Pathway A), the nitrogen atom of 3-bromo-2-hydroxypyridine could be alkylated by pentyl bromide in addition to the desired O-alkylation of the hydroxyl group.

Common Protecting Group Strategies:

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂. The resulting N-oxide is less nucleophilic and alters the electronic properties of the ring, which can also influence the regioselectivity of subsequent reactions. The N-oxide can be removed later by reduction with reagents like PCl₃ or PPh₃. Addition of Grignard reagents to pyridine N-oxides, for instance, can lead to 2-substituted pyridines. organic-chemistry.org

N-Alkylation (Pyridinium Salts): While sometimes an unwanted side reaction, the formation of N-alkylpyridinium salts can be used as a deliberate protection strategy. However, this introduces a positive charge and significantly deactivates the ring, making it suitable only for certain subsequent reactions.

Borane (B79455) Complexes: The pyridine nitrogen can form a complex with borane (BH₃), often from a source like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). researchgate.net This effectively masks the lone pair on the nitrogen, preventing its participation in reactions. The borane protecting group is stable to many reaction conditions but can be readily removed with acid. researchgate.net

In the context of synthesizing this compound via etherification of 3-bromo-2-hydroxypyridine, a common alternative to a formal protecting group is to perform the reaction under basic conditions. Using a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) deprotonates the more acidic hydroxyl group to form the sodium pyridinolate salt in situ. This anionic oxygen is a much stronger nucleophile than the neutral pyridine nitrogen, promoting selective O-alkylation over N-alkylation.

| Protecting Group | Introduction Reagent | Removal Conditions | Advantages | Considerations |

| N-Oxide | m-CPBA, H₂O₂ | PCl₃, PPh₃, or catalytic hydrogenation | Modifies ring electronics for regiocontrol; readily available reagents. | Adds two steps (protection/deprotection) to the synthesis. |

| Borane (BH₃) | BH₃·THF, BH₃·SMe₂ | Acidic workup (e.g., HCl) | Robust and stable to many conditions; efficient removal. researchgate.net | Borane reagents are sensitive to moisture and air. |

| In situ Salt Formation | NaH, NaOH, K₂CO₃ | Acidic or neutral workup | No separate protection/deprotection steps needed; operationally simple. | Base strength must be chosen carefully to avoid side reactions. |

Table 3: Common Protecting Group Strategies for the Pyridine Nitrogen

Advanced Synthetic Methodologies for 3 Bromo 2 Pentyloxy Pyridine and Analogous Structures

Synthesis from Pyridine (B92270) Precursors

The functionalization of an existing pyridine ring is a common and versatile approach for the synthesis of targeted derivatives. This section details several key strategies for the introduction of the bromo and pentyloxy substituents onto a pyridine scaffold.

Regioselective Bromination Techniques at the C3-Position of Pyridine

The introduction of a bromine atom at the C3-position of a pyridine ring already bearing a substituent at the C2-position is heavily influenced by the electronic nature of the existing group. An alkoxy group, such as pentyloxy, is an electron-donating group, which activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In the case of a 2-alkoxypyridine, this would direct bromination to the C3 and C5 positions. Achieving regioselectivity for the C3 position often requires careful selection of the brominating agent and reaction conditions to favor the kinetic product or to overcome steric hindrance.

Common brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an acidic medium are often employed. The choice of solvent can also play a crucial role in modulating the reactivity and selectivity of the bromination reaction. For instance, less polar solvents may enhance the selectivity for a particular position.

While direct bromination of 2-(pentyloxy)pyridine would be the most straightforward approach, the literature more commonly describes the bromination of other 2-substituted pyridines. For example, the bromination of 2-aminopyridine (B139424) often leads to a mixture of 3-bromo- (B131339) and 5-bromo-2-aminopyridine, with the ratio being dependent on the reaction conditions. To achieve high regioselectivity for the 3-position, alternative strategies are often employed.

One such strategy involves the use of Zincke imine intermediates. nih.govwikipedia.orgchemistrysteps.com In this approach, the pyridine is activated by reaction with 2,4-dinitrochlorobenzene to form a pyridinium (B92312) salt (Zincke salt). Subsequent reaction with a secondary amine opens the ring to form a Zincke imine. This intermediate can then be regioselectively functionalized at the position corresponding to the original C3 of the pyridine ring with an electrophilic bromine source. Finally, heating the functionalized Zincke imine intermediate leads to ring-closure and elimination of the activating group, yielding the desired 3-bromopyridine (B30812) derivative. nih.govwikipedia.orgchemistrysteps.com

| Bromination Method | Reagents | Position of Bromination | Reference |

| Electrophilic Bromination | NBS or Br₂/Lewis Acid | Mixture of C3 and C5 | General Principle |

| Via Zincke Imine | 1. 2,4-dinitrochlorobenzene 2. Secondary amine 3. Electrophilic bromine source | C3 | nih.govwikipedia.orgchemistrysteps.com |

Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Group Introduction at C2-Position

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as alkoxy groups, onto an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.comresearchgate.net In the context of pyridine chemistry, a halogen atom at the C2-position is susceptible to displacement by a nucleophile due to the electron-withdrawing nature of the ring nitrogen. researchgate.net

A plausible synthetic route to 3-bromo-2-(pentyloxy)pyridine via an SNAr reaction would involve a 2,3-dihalopyridine, such as 2-chloro-3-bromopyridine or 2,3-dibromopyridine, as the starting material. The greater lability of the halogen at the C2-position compared to the C3-position towards nucleophilic attack allows for a regioselective substitution.

The alkoxylation reaction would be carried out by treating the 2,3-dihalopyridine with sodium pentoxide, which can be pre-formed by reacting pentanol (B124592) with a strong base like sodium hydride (NaH) or sodium metal. The reaction is typically performed in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and may require heating to proceed at a reasonable rate.

The general mechanism of the SNAr reaction involves the nucleophilic attack of the pentoxide anion at the C2-position of the dihalopyridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the halide leaving group from the C2-position restores the aromaticity of the pyridine ring and yields the this compound product.

| Starting Material | Reagents | Product |

| 2,3-Dihalopyridine | 1. Pentanol, NaH 2. Heat | This compound |

Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting lithiated species can then be quenched with an electrophile to introduce a wide range of functional groups.

For the synthesis of this compound, a 2-(pentyloxy)pyridine precursor could be subjected to DoM. The oxygen atom of the pentyloxy group can act as a DMG, directing the lithiation to the C3-position. Treatment of 2-(pentyloxy)pyridine with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), typically in an ethereal solvent like THF or diethyl ether at low temperatures, would generate the 3-lithio-2-(pentyloxy)pyridine intermediate.

This highly reactive organolithium species can then be trapped with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce a bromine atom at the C3-position, yielding the target molecule. The O-tetrahydropyran-2-yloxy (O-THP) group has been reported as an effective ortho-directing group in the lithiation of pyridines, suggesting that other alkoxy groups like pentyloxy could also serve this function. organic-chemistry.org

| Directing Group | Lithiating Agent | Electrophile | Position of Functionalization |

| 2-Alkoxy | n-BuLi or sec-BuLi | Br₂ or NBS | C3 |

Multi-Component Reactions and Tandem Sequences

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient approach to complex molecules. Similarly, tandem or cascade reactions, involving a sequence of intramolecular reactions, can rapidly build molecular complexity from simple starting materials.

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, it is conceivable that such a reaction could be designed. For instance, a three-component reaction involving an appropriate 1,3-dicarbonyl compound, a brominated active methylene (B1212753) species, and ammonia (B1221849) or an ammonia equivalent could potentially construct the 3-bromo-2-hydroxypyridine (B31989) core, which could then be alkylated with a pentyl halide.

A tandem sequence could involve an initial reaction to form a substituted pyridine followed by an in-situ functionalization. For example, a cyclization reaction to form a 2-alkoxypyridine could be followed by a one-pot bromination step.

Synthesis via Ring-Closure Reactions of Acyclic Precursors

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the ring itself from acyclic precursors. This approach, often referred to as de novo synthesis, can provide access to substitution patterns that are difficult to achieve through functionalization strategies.

Various named reactions are known for the synthesis of pyridines from acyclic starting materials, such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis. The general principle involves the condensation of carbonyl compounds with an amine source, followed by cyclization and aromatization.

For the synthesis of this compound, a potential strategy would involve the condensation of a β-ketoester, an α-bromoaldehyde or its equivalent, and an enol ether derived from pentanol, in the presence of ammonia. The careful selection of the acyclic precursors is crucial to ensure the desired regiochemical outcome of the final substituted pyridine. The aromatization of the initially formed dihydropyridine (B1217469) intermediate can be achieved through oxidation, often with an oxidizing agent such as nitric acid or simply by exposure to air.

| Reaction Type | Acyclic Precursors | Key Steps |

| Hantzsch-type Synthesis | β-ketoester, α-bromoaldehyde, enol ether, ammonia | Condensation, cyclization, oxidation |

Construction of the Pyridine Core with Pre-existing Bromine and Alkoxy Functionalities

The synthesis of a pyridine ring is a foundational aspect of heterocyclic chemistry, with numerous methods developed for its construction from acyclic precursors. acsgcipr.org Building the 3-bromo-2-alkoxy pyridine scaffold directly, with the key substituents present from the outset, offers an efficient route that can bypass multiple post-functionalization steps on a pre-formed ring. This approach involves the cyclization of carefully designed acyclic precursors that already contain the necessary carbon-bromine and carbon-oxygen bonds.

One conceptual approach involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with ammonia or an ammonia source, a cornerstone of pyridine synthesis like the Hantzsch synthesis. acsgcipr.org To achieve the desired 3-bromo-2-alkoxy substitution pattern, modified precursors are required. For instance, a β-keto ester or a related species bearing a bromine atom at the α-position and an alkoxy group at an appropriate position could be a key intermediate. The reaction would proceed through a series of aldol-type reactions, reaction with ammonia, cyclization, and finally aromatization to yield the pyridine heterocycle. acsgcipr.org The challenge lies in the synthesis and stability of the highly functionalized acyclic precursors.

Another strategy involves cycloaddition reactions, such as Diels-Alder approaches, where a substituted diene reacts with a dienophile containing a nitrogen atom. acsgcipr.org By choosing appropriately substituted dienes and dienophiles, the bromine and alkoxy functionalities can be strategically placed to appear at the desired positions in the final aromatic product after a subsequent oxidation or elimination step.

While detailed examples for the direct construction of this compound are not extensively documented in general literature, the principles of pyridine ring synthesis provide a clear framework for how such a molecule could be assembled from acyclic components. acsgcipr.org

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The synthesis of this compound often involves the functionalization of a pyridine ring, a process that is greatly enhanced by the use of catalyst systems. Optimizing these systems, along with reaction conditions, is paramount for achieving high yield, selectivity, and efficiency.

Transition Metal Catalysis for C-Br Bond Formation and Alkoxylation

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For the synthesis of this compound, two key transformations are the introduction of the bromine atom (C-Br bond formation) and the pentyloxy group (alkoxylation, C-O bond formation).

C-Br Bond Formation: The direct bromination of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. uop.edu.pk However, transition metal-catalyzed C-H activation has emerged as a potent strategy. nih.gov Catalysts based on metals like palladium (Pd) or ruthenium (Ru) can facilitate the direct, site-selective bromination of the pyridine ring at the C-3 position. researchgate.net For example, a Ru-catalyzed direct C-H activation/meta-bromination has been developed for arenes with pyridyl directing groups. researchgate.net These reactions typically use a bromine source like N-Bromosuccinimide (NBS).

Alkoxylation: The introduction of the pentyloxy group can be achieved through nucleophilic aromatic substitution (SNAr) on a 2-halopyridine, typically 2-chloropyridine (B119429) or 2-bromopyridine. This reaction is often facilitated by a base. To improve efficiency and mildness of the conditions, palladium-catalyzed alkoxylation has become a standard method. rsc.org This cross-coupling reaction, a variant of the Buchwald-Hartwig amination, involves the coupling of an aryl halide (the bromopyridine) with an alcohol (pentanol) in the presence of a palladium catalyst and a suitable base.

A plausible synthetic sequence could involve the initial bromination of 2-hydroxypyridine (B17775) to yield 3-bromo-2-hydroxypyridine, followed by O-alkylation with a pentyl halide. Alternatively, starting with 2,3-dibromopyridine, a selective palladium-catalyzed alkoxylation at the more reactive 2-position with sodium pentoxide could yield the target molecule.

| Catalyst System | Transformation | Substrates | Reagents | Typical Conditions | Ref. |

| Pd(OAc)₂ / Ligand | Alkoxylation | Aryl Halide, Alcohol | Base (e.g., NaOtBu) | Toluene, 80-120 °C | rsc.org |

| Ru-based catalyst | C-H Bromination | Pyridine derivative | NBS | Organic Solvent, Heat | researchgate.net |

| CuI / Ligand | C-O Coupling | Aryl Halide, Alcohol | Base (e.g., Cs₂CO₃) | Dioxane, 110 °C | nih.gov |

Ligand Design and Influence on Reaction Efficiency

In transition metal-catalyzed reactions, ligands play a crucial role in modulating the catalyst's stability, activity, and selectivity. acs.org The design of ligands for reactions involving pyridine substrates is particularly important due to the coordinating nature of the pyridine nitrogen, which can sometimes interfere with the catalyst. nih.gov

For palladium-catalyzed cross-coupling reactions, such as alkoxylation, phosphine-based ligands are commonly employed. nih.gov Ligands like tricyclohexylphosphine (B42057) (PCy₃) or bulky biarylphosphines (e.g., RuPhos) have proven effective in promoting the N-arylation of sulfoximines with aryl chlorides, a transformation mechanistically related to alkoxylation. rsc.org The steric bulk and electron-donating properties of these ligands facilitate the crucial reductive elimination step, leading to higher reaction efficiency.

Pyridine-based ligands themselves have been used to generate palladium(II) complexes that are effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of substituents on these pyridine ligands can be tuned to influence the catalytic activity. For instance, more basic ligands can lead to higher reaction yields. acs.org In the context of synthesizing this compound, a carefully chosen ligand can enhance the rate and yield of the palladium-catalyzed alkoxylation step. The choice between monodentate and bidentate ligands can also significantly impact the outcome of cross-electrophile coupling reactions. acs.org

| Ligand Type | Metal | Reaction Type | Key Feature | Influence on Efficiency | Ref. |

| Bulky Phosphines (e.g., PCy₃) | Palladium | Cross-Coupling | Steric bulk, electron-rich | Enhances reductive elimination | nih.gov |

| Biarylphosphines (e.g., RuPhos) | Palladium | N-Arylation / Alkoxylation | Promotes oxidative addition | Effective for less reactive substrates | rsc.org |

| Pyridinates / Pyridones | Various 3d Metals | Various | Hemilability, tunable electronics | Can enable cooperative catalysis | rsc.org |

| Di(2-pycolyl)amine (DPA) | Nickel / Palladium | Cross-Electrophile Coupling | Tridentate coordination | Improves catalyst stability and selectivity | tcichemicals.com |

Solvent Effects, Temperature Control, and Pressure Considerations

The optimization of a synthetic procedure extends beyond the catalyst system to the physical reaction conditions. Solvent, temperature, and pressure are critical parameters that can profoundly influence reaction outcomes.

Temperature Control: Temperature is a key parameter for controlling reaction kinetics. Most cross-coupling and C-H activation reactions require heating to overcome the activation energy barrier. nih.govgoogle.com For example, a patented synthesis of 3-bromopyridine involves reacting pyridine with bromine in sulfuric acid at 130-140 °C. google.com However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Therefore, precise temperature control is essential for maximizing the yield of the desired product. Some modern methods aim for room-temperature reactions to improve functional group tolerance and operational simplicity. acs.orgnih.gov

Pressure Considerations: While most syntheses of functionalized pyridines are conducted at atmospheric pressure, pressure can be a relevant variable in certain contexts. For instance, reactions involving gaseous reagents like ammonia might be performed under elevated pressure to increase their concentration in the reaction mixture. acsgcipr.org High-pressure studies on pyridine itself have shown that it can undergo polymerization, indicating that extreme pressure can drastically alter its reactivity. researchgate.net In the context of catalysis, pressure might be used to maintain a volatile solvent at a temperature above its normal boiling point, allowing for reactions to be run at higher temperatures to increase the rate.

| Parameter | Influence on Synthesis | Typical Range/Considerations |

| Solvent | Affects solubility, catalyst stability, and reaction rates. | Aprotic solvents (Toluene, Dioxane, DMF) are common for cross-coupling. nih.gov |

| Temperature | Controls reaction kinetics and selectivity. | Often elevated (80-150 °C) for C-H activation and cross-coupling. nih.govgoogle.com |

| Pressure | Generally atmospheric; can be used to increase concentration of gaseous reactants or raise solvent boiling point. | High pressure (>1 GPa) can induce polymerization of pyridine. researchgate.net |

Chemical Transformations and Reactivity Profiles of 3 Bromo 2 Pentyloxy Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromo Position

The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation, Heteroarylation)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org For 3-Bromo-2-(pentyloxy)pyridine, this reaction would be expected to proceed by coupling with various aryl or heteroaryl boronic acids.

No specific experimental data for the Suzuki-Miyaura coupling of this compound is available in the reviewed literature. A hypothetical reaction is presented below.

Hypothetical Suzuki-Miyaura Reaction Data

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Pentyloxy)-3-phenylpyridine |

Stille Coupling with Organotin Reagents

The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. thermofisher.com The reaction of this compound with an organotin reagent would yield a C-C coupled product.

Specific research detailing the Stille coupling of this compound has not been identified.

Hypothetical Stille Coupling Reaction Data

| Reactant 1 | Reactant 2 (Organostannane) | Catalyst System (Typical) | Product |

|---|---|---|---|

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | 2-(Pentyloxy)-3-vinylpyridine |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction would introduce an alkyne moiety at the C3 position of the pyridine (B92270) ring. Studies on similar substrates like 2-amino-3-bromopyridines have shown successful Sonogashira couplings. scirp.orgresearchgate.netsemanticscholar.org

No published examples of the Sonogashira coupling specifically with this compound were found.

Hypothetical Sonogashira Coupling Reaction Data

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System (Typical) | Product |

|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Pentyloxy)-3-(phenylethynyl)pyridine |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. organic-chemistry.org It is a versatile reaction with a broad scope. nih.gov

There is no specific literature documenting the Negishi coupling of this compound.

Hypothetical Negishi Coupling Reaction Data

| Reactant 1 | Reactant 2 (Organozinc) | Catalyst System (Typical) | Product |

|---|---|---|---|

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(Pentyloxy)-3-phenylpyridine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing arylamines. organic-chemistry.org The reaction is generally applicable to a wide range of aryl halides and amines.

Specific experimental results for the Buchwald-Hartwig amination of this compound are not available in the surveyed literature.

Hypothetical Buchwald-Hartwig Amination Reaction Data

| Reactant 1 | Amine | Catalyst System (Typical) | Product |

|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-(Pentyloxy)pyridin-3-yl)morpholine |

Nucleophilic Substitution Reactions Involving the C3-Bromo Moiety

Nucleophilic aromatic substitution (SNA_r) on pyridine rings is generally challenging. The electron-deficient nature of the pyridine ring favors nucleophilic attack, but typically at the C2 and C4 positions, where the negative charge of the Meisenheimer-like intermediate can be stabilized by the nitrogen atom. stackexchange.comquora.com Direct displacement of a halide at the C3 position by a nucleophile is less favorable because this resonance stabilization is not possible. quora.com

Therefore, direct nucleophilic substitution of the bromine atom at the C3 position of this compound is expected to be difficult and would likely require harsh reaction conditions or alternative mechanisms such as those involving aryne intermediates, which are beyond the scope of simple S_NAr.

No specific research findings on the direct nucleophilic substitution of the C3-bromo moiety in this compound were identified.

Direct Displacement Reactions with Carbon and Heteroatom Nucleophiles

The bromine atom at the C-3 position of this compound is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, for instance, enables the formation of a C-C bond by reacting the bromopyridine with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgwikipedia.org This reaction is widely used to synthesize biaryl and heteroaryl compounds. beilstein-journals.org Similarly, the Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling this compound with primary or secondary amines. wikipedia.orgchemspider.comlibretexts.org This reaction has become a cornerstone for the synthesis of arylamines, offering significant advantages over harsher, classical methods. organic-chemistry.orgchemeurope.com The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing these reactions, with various generations of catalyst systems developed to accommodate a wide range of substrates and functional groups. wikipedia.orgwikipedia.org

Below is a table of representative cross-coupling reactions applicable to this compound, based on established methodologies for similar bromopyridine substrates.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 3-Aryl-2-(pentyloxy)pyridine |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, K₂CO₃ | 3-(Dialkylamino)-2-(pentyloxy)pyridine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 3-Alkynyl-2-(pentyloxy)pyridine |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 3-Alkenyl-2-(pentyloxy)pyridine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | None (or additive like LiCl) | 3-Alkyl/Aryl-2-(pentyloxy)pyridine |

Halogen-Dance Rearrangements in Pyridine Systems

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. nih.govresearchgate.net This rearrangement is a powerful tool for accessing substituted isomers that are difficult to synthesize through conventional methods. nih.gov

In the context of this compound, the reaction is typically initiated by deprotonation of the pyridine ring using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The position of deprotonation is directed by the substituents on the ring. The 2-pentyloxy group is an ortho-directing group. The most acidic proton is likely at the C-4 position, influenced by both the adjacent bromine and the pentyloxy group. Deprotonation would form a lithiated intermediate. This intermediate can then participate in an intermolecular halogen-metal exchange with a starting material molecule, leading to a rearranged, more stable lithiated species where the lithium is stabilized by adjacent groups. The driving force is the formation of the most stable carbanion intermediate. Subsequent quenching with an electrophile (like water or an alkyl halide) traps the rearranged product, where the bromine atom has "danced" to a new position. This process enables the functionalization of the pyridine ring at a position originally occupied by a proton, while simultaneously moving the bromine to another site. nih.gov

Reactivity of the Pentyloxy Group and its Chemical Modifications

Ether Cleavage Strategies and Functional Group Interconversions

The pentyloxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI).

The mechanism involves the initial protonation of the ether oxygen, converting the pentyloxy group into a good leaving group (pentanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon and displacing the pyridone moiety via an Sₙ2 mechanism. The final products are 3-bromo-2-hydroxypyridine (B31989) (which exists in equilibrium with its tautomer, 3-bromo-2(1H)-pyridinone) and the corresponding pentyl halide. Due to the stability of the sp²-hybridized C-O bond of the pyridine ring, cleavage exclusively occurs at the alkyl C-O bond. Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for ether cleavage and often operate under milder conditions than strong mineral acids.

| Reagent | Typical Conditions | Products |

|---|---|---|

| HBr (conc. aq.) | Reflux | 3-Bromo-2-hydroxypyridine + 1-Bromopentane |

| HI (conc. aq.) | Reflux | 3-Bromo-2-hydroxypyridine + 1-Iodopentane |

| BBr₃ | CH₂Cl₂, low temp to rt | 3-Bromo-2-hydroxypyridine + 1-Bromopentane |

| AlCl₃ / Thiol | Reflux in solvent | 3-Bromo-2-hydroxypyridine + Pentyl sulfide (B99878) |

The resulting 3-bromo-2-hydroxypyridine is a versatile intermediate for further functional group interconversions. The hydroxyl group can be re-alkylated, acylated, or converted into other functional groups like a triflate, which is an excellent leaving group for cross-coupling reactions.

Modifications and Derivatization of the Alkyl Chain

The pentyl chain of the pentyloxy group is a saturated hydrocarbon, making it relatively unreactive. However, specific C-H functionalization methods can be employed for its modification, though selectivity can be a challenge.

One classical approach is free-radical halogenation, where the substrate is treated with a halogen (e.g., Br₂) under UV light or with a radical initiator like N-bromosuccinimide (NBS). wikipedia.org This process proceeds via a free-radical chain mechanism. wikipedia.orgucr.edu However, this method typically shows poor regioselectivity, leading to a mixture of brominated products at various positions along the pentyl chain, with a slight preference for the secondary carbons due to radical stability. ucr.edu

More modern and selective methods for C-H functionalization are emerging. For instance, directed C-H activation, often mediated by transition metals, can achieve regioselective functionalization. acs.orgsigmaaldrich.com While typically requiring a directing group, some systems can functionalize C(sp³)–H bonds. Another advanced strategy involves photoredox catalysis, which can generate alkoxy radicals that may participate in intramolecular hydrogen atom transfer (HAT) to functionalize a specific C-H bond (e.g., at the δ-position via a Hofmann–Löffler–Freytag type reaction) or participate in intermolecular couplings. rsc.orgnih.gov These methods offer more precise control over the site of modification compared to traditional free-radical processes. nih.govrsc.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. sigmaaldrich.com When the reaction does occur, substitution is strongly directed to the C-3 (meta) position relative to the nitrogen.

In this compound, the outcome of an EAS reaction is determined by the combined directing effects of the ring nitrogen, the 2-pentyloxy group, and the 3-bromo substituent.

Pyridine Nitrogen : Strongly deactivating and meta-directing (to C-3 and C-5). Since C-3 is blocked, its influence directs towards C-5.

2-Pentyloxy Group : A strong activating, ortho, para-directing group. It activates the C-4 (para) and C-6 (ortho) positions.

3-Bromo Group : A deactivating, ortho, para-directing group. It directs towards the C-2 (ortho) and C-5 (para) positions. Since C-2 is blocked, its influence is on C-5.

The positions activated for electrophilic attack are C-4 (strongly by the pentyloxy group) and C-5 (by the nitrogen and bromine). The powerful activating effect of the alkoxy group at C-2 makes the C-4 and C-6 positions the most nucleophilic. However, the C-6 position is adjacent to the deactivating nitrogen atom. Therefore, electrophilic attack is most likely to occur at the C-4 position, which is para to the strongly activating pentyloxy group. Severe reaction conditions may still be required to overcome the inherent deactivation of the pyridine ring. nih.gov

Lithiation and Organometallic Chemistry Directed by Substituents

The reaction of this compound with organolithium reagents can proceed via two main competitive pathways: halogen-metal exchange or deprotonation (directed metalation). znaturforsch.comias.ac.in The outcome is highly dependent on the choice of the lithium reagent and the reaction conditions (temperature, solvent). arkat-usa.orgnih.gov

Halogen-Metal Exchange : This reaction involves the swapping of the bromine atom with lithium. wikipedia.org It is typically very fast and is favored with alkyllithiums like n-butyllithium or tert-butyllithium, especially at low temperatures (-78 °C or below). wikipedia.orgresearchgate.net This pathway generates 2-(pentyloxy)-3-lithiopyridine, which can be trapped by an electrophile to introduce a substituent at the C-3 position.

Directed ortho-Metalation (DoM) : This pathway involves the deprotonation of a ring C-H bond. organic-chemistry.org The 2-pentyloxy group is a recognized directed metalation group (DMG), which can direct lithiation to an adjacent position. researchgate.netarkat-usa.org In this molecule, the pentyloxy group could direct deprotonation to the C-3 position, but this is blocked by the bromine. The next most likely site for deprotonation is the C-4 position, which is acidic due to the inductive effects of the adjacent bromine and the C-2 alkoxy group. This pathway is favored by lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), which are strong bases but poor nucleophiles and less prone to halogen-metal exchange. znaturforsch.com Quenching the resulting 4-lithio species with an electrophile introduces a substituent at the C-4 position.

The competition between these pathways allows for the regioselective functionalization of the pyridine ring at either the C-3 or C-4 position by carefully selecting the appropriate organometallic reagent and conditions. arkat-usa.org

| Reagent | Typical Conditions | Primary Pathway | Intermediate Formed | Product Position after Quench |

|---|---|---|---|---|

| n-BuLi or t-BuLi | THF or Et₂O, -78 °C | Halogen-Metal Exchange | 2-(Pentyloxy)-3-lithiopyridine | C-3 |

| LDA or LTMP | THF, -78 °C to -40 °C | Directed Metalation (Deprotonation) | 3-Bromo-4-lithio-2-(pentyloxy)pyridine | C-4 |

| i-PrMgCl·LiCl | THF, -20 °C to rt | Halogen-Metal Exchange (Milder) | 3-Bromo-2-(pentyloxy)pyridin-4-ylmagnesium | C-4 (via pyridyne) or C-3 |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Bromo 2 Pentyloxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), provide fundamental information about the molecular framework.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (multiplicity). For 3-Bromo-2-(pentyloxy)pyridine, the spectrum is characterized by signals from the three protons on the pyridine (B92270) ring and the eleven protons of the pentyloxy side chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The H-6 proton is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H-4 and H-5. The H-4 proton would also be a doublet of doublets, while the H-5 proton would appear as a triplet or more complex multiplet. The aliphatic protons of the pentyloxy group appear in the upfield region (δ 0.9-4.5 ppm). The methylene (B1212753) group attached to the ether oxygen (O-CH₂) is the most deshielded of the aliphatic protons.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The pyridine ring carbons are observed in the downfield region (δ 100-165 ppm). The carbon bearing the bromine atom (C-3) is significantly influenced by the halogen's electronic effects, while the carbon attached to the pentyloxy group (C-2) is also shifted downfield. The carbons of the pentyl chain appear in the upfield region of the spectrum.

Based on data from analogous compounds such as 3-bromo-2-methoxypyridine, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.15 | dd | J = 4.8, 1.8 |

| H-4 (Pyridine) | ~7.80 | dd | J = 7.6, 1.8 |

| H-5 (Pyridine) | ~6.90 | dd | J = 7.6, 4.8 |

| O-CH₂ (Pentyloxy) | ~4.40 | t | J = 6.5 |

| O-CH₂-CH₂ | ~1.85 | p | J = 6.8 |

| CH₂-CH₂-CH₃ | ~1.45 | m | - |

| CH₂-CH₃ | ~1.35 | m | - |

| CH₃ | ~0.90 | t | J = 7.2 |

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~162.5 |

| C-4 (Pyridine) | ~141.0 |

| C-6 (Pyridine) | ~118.5 |

| C-5 (Pyridine) | ~110.0 |

| C-3 (Pyridine) | ~109.5 |

| O-CH₂ (Pentyloxy) | ~68.5 |

| O-CH₂-CH₂ | ~29.0 |

| CH₂-CH₂-CH₃ | ~28.0 |

| CH₂-CH₃ | ~22.5 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments provide correlational data that helps to piece together the molecular structure by establishing through-bond and through-space relationships between nuclei. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). It would also clearly map out the connectivity of the pentyloxy chain, showing correlations from the O-CH₂ protons to the adjacent CH₂ protons, and so on, down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.40 ppm would show a cross-peak with the carbon signal at ~68.5 ppm, confirming the assignment of the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This technique is crucial for connecting different fragments of the molecule. Key HMBC correlations for this compound would include a cross-peak from the O-CH₂ protons (~4.40 ppm) to the C-2 carbon of the pyridine ring (~162.5 ppm), unequivocally linking the pentyloxy group to the pyridine core at the C-2 position. Correlations from the H-6 proton to C-2 and C-4 would further confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For this compound, a NOESY spectrum would be expected to show a correlation between the O-CH₂ protons of the pentyloxy chain and the H-6 proton of the pyridine ring, confirming the spatial proximity of these groups.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei (Proton → Proton/Carbon) | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-5; H-5 ↔ H-6 | Connectivity of pyridine ring protons |

| O-CH₂ ↔ O-CH₂-CH₂ ↔ ... ↔ CH₃ | Connectivity of pentyloxy chain | |

| HSQC | H-6 ↔ C-6; H-4 ↔ C-4; H-5 ↔ C-5 | Direct ¹H-¹³C one-bond attachments |

| O-CH₂ ↔ O-CH₂; ... ↔ CH₃ ↔ CH₃ | ||

| HMBC | O-CH₂ → C-2 (Pyridine) | Links pentyloxy group to pyridine C-2 |

| H-6 → C-2, C-4, C-5 | Confirms pyridine ring assignments | |

| H-4 → C-2, C-3, C-5, C-6 | Confirms pyridine ring assignments |

| NOESY | O-CH₂ ↔ H-6 | Spatial proximity of pentyloxy and H-6 |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₀H₁₄BrNO. HRMS can distinguish this formula from other possible formulas with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Calculated Exact Masses for this compound (C₁₀H₁₄BrNO)

| Ion | Isotope Combination | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₁₄⁷⁹BrNO | 243.0259 |

Fragmentation Pattern Analysis (EI, ESI) for Structural Features

In mass spectrometry, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure. libretexts.orglibretexts.orgwikipedia.org

For this compound, common fragmentation pathways under Electron Ionization (EI) would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would result in the loss of a butyl radical (•C₄H₉) to form a stable oxonium ion.

Loss of Alkene: A rearrangement can lead to the elimination of pentene (C₅H₁₀), resulting in a 3-bromo-2-hydroxypyridine (B31989) radical cation.

Cleavage of the C-O bond: Loss of the entire pentyloxy radical (•OC₅H₁₁) or cleavage of the pentyl group (•C₅H₁₁) can occur.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Origin |

|---|---|---|

| 243/245 | [C₁₀H₁₄BrNO]⁺• | Molecular Ion (M⁺) |

| 173/175 | [C₅H₃BrNOH]⁺• | Loss of pentene (C₅H₁₀) |

| 172/174 | [C₅H₃BrNO]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 186/188 | [C₆H₆BrNO]⁺ | Alpha-cleavage, loss of butyl radical (•C₄H₉) |

| 164 | [C₁₀H₁₄NO]⁺ | Loss of bromine radical (•Br) |

This comprehensive application of NMR and MS methodologies allows for the unambiguous structural elucidation of this compound, providing a clear picture of its atomic constitution and molecular architecture.

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity and Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), represents a powerful tool for the analysis of this compound. These methods are indispensable for confirming the molecular weight, determining the purity of synthetic batches, and identifying potential impurities or byproducts from the reaction mixture.

In a typical GC-MS analysis, the volatility of this compound allows it to be vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly through electron ionization (EI). The resulting mass spectrum would be expected to show a distinct molecular ion peak (M⁺). Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

LC-MS is particularly useful for analyzing derivatives that may be less volatile or thermally labile. In this technique, separation occurs in the liquid phase. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed. In positive-ion mode ESI, the pyridine nitrogen can be protonated, leading to a prominent pseudomolecular ion peak [M+H]⁺. Similar to GC-MS, this peak will also exhibit the characteristic M+2 isotopic pattern for bromine.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a butyl radical (•C₄H₉) and formation of a stable oxonium ion.

Cleavage of the ether bond: Scission of the C-O bond can occur in two ways: loss of the pentyloxy radical (•OC₅H₁₁) or loss of a pentyl group.

Loss of the entire alkoxy chain: Cleavage of the bond between the pyridine ring and the ether oxygen, resulting in a bromopyridinol fragment.

Loss of bromine: Cleavage of the C-Br bond.

These hyphenated techniques are crucial for quality control, allowing for the detection and quantification of impurities, thus ensuring the compound's purity for subsequent applications.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| Fragment Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M]⁺ (Molecular Ion) | 243 | 245 |

| [M-C₄H₉]⁺ (Loss of butyl radical) | 186 | 188 |

| [M-C₅H₁₁]⁺ (Loss of pentyl radical) | 172 | 174 |

| [C₅H₃BrNOH]⁺ (Bromopyridinol fragment) | 174 | 176 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental analytical method for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" spectrum. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, IR and Raman spectra would confirm the presence of the key structural components: the substituted pyridine ring, the aliphatic ether linkage, and the carbon-bromine bond.

Characteristic Vibrational Modes of Pyridine, Ether, and Carbon-Halogen Bonds

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent parts.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. More diagnostically important are the C=C and C=N stretching vibrations within the ring, which appear as a series of bands in the 1400-1600 cm⁻¹ range. The ring breathing mode, a symmetric radial expansion and contraction of the ring, is a strong band often seen in the Raman spectrum around 990-1030 cm⁻¹.

Ether Vibrations: The most prominent feature of the ether group is the strong C-O-C asymmetric stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region for aryl alkyl ethers. A corresponding symmetric stretch is usually weaker and found at lower wavenumbers, around 1000-1100 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the pentyloxy chain's CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ region and bending vibrations between 1350-1470 cm⁻¹.

Carbon-Halogen Bond Vibration: The C-Br stretching vibration is expected at a lower frequency due to the high mass of the bromine atom. This absorption typically occurs in the fingerprint region, generally found in the 500-600 cm⁻¹ range. Its identification can sometimes be complicated by overlapping with other vibrations in this region.

The complementary nature of IR and Raman spectroscopy is valuable. For instance, the highly symmetric ring breathing mode of the pyridine ring is often strong in the Raman spectrum but weak in the IR spectrum.

Table 2: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Pyridine Ring | Ring Breathing | 990 - 1030 | Strong (Raman), Weak (IR) |

| Alkyl Chain | C-H Asymmetric/Symmetric Stretch | 2850 - 3000 | Strong |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1300 | Strong |

| Ether Linkage | C-O-C Symmetric Stretch | 1000 - 1100 | Medium |

| Carbon-Halogen | C-Br Stretch | 500 - 600 | Medium-Strong |

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been detailed in publicly accessible databases, the methodology provides unparalleled insight into its molecular geometry and intermolecular packing forces, which can be inferred from studies on closely related halogenated and alkoxy-substituted pyridines.

Crystal Growth and Diffraction Analysis

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For a compound like this compound, this would typically be achieved through slow evaporation of a solution in a suitable organic solvent (e.g., methanol, ethanol, or hexane). The goal is to allow the molecules to organize slowly into a well-ordered crystal lattice.

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. This diffraction data is then processed computationally to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, yielding a complete three-dimensional model of the molecule.

Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic model provides precise measurements of all intramolecular geometric parameters. For this compound, this would include:

Bond Lengths: The C-Br bond length, the C-O and O-C bonds of the ether linkage, and the C-C and C-N bonds within the pyridine ring can be measured with high precision. These values can be compared to standard values to reveal any electronic effects of the substituents.

Bond Angles: The analysis would define the angles within the pyridine ring (which may deviate slightly from the ideal 120° of a perfect hexagon due to the nitrogen heteroatom and substituents), as well as the C-O-C angle of the ether and the angles around the substituted carbon atoms of the ring.

Torsional Angles: These angles describe the conformation of the flexible pentyloxy side chain. The torsion angle of C(Br)-C(O)-O-C(pentyl) is particularly important as it defines the orientation of the alkoxy group relative to the pyridine ring, which can be influenced by steric hindrance and crystal packing forces.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Predicted Value |

| Bond Length | C-Br | ~1.85 - 1.90 Å |

| Bond Length | C(aryl)-O | ~1.35 - 1.38 Å |

| Bond Length | O-C(alkyl) | ~1.42 - 1.45 Å |

| Bond Angle | C-O-C | ~117 - 120° |

| Torsional Angle | C(3)-C(2)-O-C(1') | Variable, dependent on conformation |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a significant role:

π-π Stacking: The electron-deficient pyridine rings can stack with neighboring rings in an offset face-to-face arrangement to maximize attractive electrostatic interactions. The interplanar distances for such interactions are typically in the range of 3.4–3.8 Å.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), allowing it to act as a halogen bond donor. It can form attractive interactions with nucleophilic atoms on adjacent molecules, such as the nitrogen of the pyridine ring (Br···N) or the ether oxygen (Br···O).

C-H···π and C-H···O/N Interactions: Weak hydrogen bonds involving the C-H bonds of the pyridine ring or the alkyl chain as donors and the π-system of the ring or the electronegative N/O atoms as acceptors can also contribute to the final crystal structure.

The interplay of these diverse interactions dictates the final, most thermodynamically stable, three-dimensional architecture of the crystal.

Chromatographic Separation and Purity Assessment Techniques

The structural elucidation and purity assessment of this compound and its derivatives are critically reliant on advanced chromatographic techniques. These methods facilitate the separation of the target compound from reaction mixtures, byproducts, and impurities, and are essential for verifying its identity and quantifying its purity. The selection of a specific chromatographic technique is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and molecular weight.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC is a suitable method for purity assessment and can be coupled with mass spectrometry (GC-MS) for definitive identification.

The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving optimal separation. For pyridine derivatives, columns with a variety of polarities can be employed. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point.

A typical GC analysis of this compound would involve injecting a dilute solution of the compound into a heated injection port, where it is vaporized. The vapor is then carried by an inert gas (e.g., helium or nitrogen) through the column. The temperature of the column is carefully controlled and can be held constant (isothermal) or programmed to increase over time (temperature gradient) to facilitate the elution of compounds with different boiling points. As the separated components elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural identification.

Detailed Research Findings:

While specific experimental data for this compound is not extensively published, a representative GC method can be extrapolated from the analysis of structurally similar compounds, such as other 2-alkoxypyridines and brominated aromatic compounds. The pentyloxy group imparts a moderate volatility to the molecule, making it amenable to GC analysis without derivatization.

The following table outlines a plausible set of GC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) / MS Transfer Line at 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Volume | 1 µL (split ratio 50:1) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Under these conditions, this compound would be expected to have a retention time that allows for good separation from potential impurities such as unreacted starting materials (e.g., 3-bromo-2-chloropyridine) or byproducts of the synthesis. Purity assessment would be performed by integrating the peak area of the main component and expressing it as a percentage of the total peak area in the chromatogram. For GC-MS analysis, the resulting mass spectrum would be expected to show a characteristic molecular ion peak and fragmentation pattern consistent with the structure of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach for purity assessment.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica (B1680970), C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for basic compounds like pyridines, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. This suppresses the ionization of the basic nitrogen atom in the pyridine ring, reducing peak tailing. Detection is most commonly achieved using a UV-Vis detector, as the pyridine ring of this compound absorbs UV light.

Detailed Research Findings:

Drawing on established methods for the analysis of substituted pyridines, a robust RP-HPLC method for the purity assessment of this compound can be designed. The following table presents a typical set of HPLC conditions.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Using this method, the purity of a this compound sample can be determined by calculating the area percentage of the main peak in the chromatogram. The method should be validated for linearity, precision, accuracy, and specificity to ensure reliable results. For instance, a calibration curve would be generated using standards of known concentration to establish linearity. The precision of the method would be assessed by repeated injections of the same sample, and the accuracy would be determined by analyzing samples with known amounts of the compound.

Preparative Chromatography for Compound Isolation

Preparative chromatography is employed for the purification of larger quantities of a compound, typically after a chemical synthesis. The goal is to isolate the target compound from unreacted starting materials, reagents, and byproducts. For this compound, preparative flash chromatography on silica gel is a common and effective purification technique.

The principle of preparative flash chromatography is similar to analytical thin-layer chromatography (TLC), where separation is based on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A solvent system is first developed using TLC to achieve good separation between the desired product and impurities.

The crude reaction mixture is then loaded onto a column packed with silica gel and eluted with the optimized solvent system under positive pressure (typically using compressed air or a pump). Fractions are collected as the eluent exits the column and are analyzed by TLC or HPLC to identify those containing the pure product. The fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound.

Detailed Research Findings:

For a compound with the polarity of this compound, a typical solvent system for flash chromatography would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The exact ratio would be determined by preliminary TLC analysis of the crude reaction mixture.

The following table outlines a representative preparative chromatography procedure for the isolation of this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20%) |

| Sample Loading | The crude product is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel, which is then dry-loaded onto the column. |

| Elution | The column is eluted with the mobile phase under a pressure of 5-10 psi. |

| Fraction Collection | Fractions of a suitable volume (e.g., 20 mL) are collected sequentially. |

| Analysis of Fractions | Each fraction is analyzed by TLC, and those containing the pure product are identified. |

| Compound Isolation | The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |

This preparative method allows for the efficient isolation of this compound in high purity, which is essential for its subsequent structural elucidation and for its use in further chemical transformations.

Theoretical and Computational Investigations of 3 Bromo 2 Pentyloxy Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules from first principles. For a molecule like 3-bromo-2-(pentyloxy)pyridine, both Density Functional Theory (DFT) and Ab Initio methods would be suitable for a detailed investigation of its structure and electronic properties. researchgate.netuniba.sk DFT, particularly with hybrid functionals like B3LYP, often provides a good balance between computational cost and accuracy for organic molecules. researchgate.net Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties.

A crucial first step in the computational study of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Given the flexibility of the pentyloxy side chain, a thorough conformational analysis is necessary to identify the global minimum energy conformer as well as other low-energy conformers that may be present at room temperature. mdpi.com

Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is hypothetical and serves to illustrate the expected output of a computational study.)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.25 |

Once the minimum energy geometry is identified, the electronic structure of this compound can be investigated in detail. This analysis provides insights into the molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For substituted pyridines, the distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the pentyloxy group, while the LUMO is likely to be distributed over the pyridine ring, with potential contributions from the C-Br bond's antibonding orbital. mdpi.com

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations (Note: The following data is hypothetical and serves to illustrate the expected output of a computational study.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, with colors indicating regions of negative (electron-rich), positive (electron-poor), and neutral potential. The ESP map is a powerful tool for predicting sites of electrophilic and nucleophilic attack. acs.org

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The area around the bromine atom may exhibit a region of positive potential on its outer side (a "sigma-hole"), which could lead to halogen bonding interactions. The hydrogen atoms of the pentyloxy group would be associated with positive potential.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. tandfonline.com